Immobilon

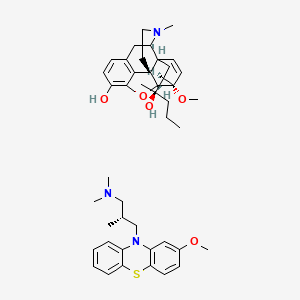

Description

Structure

2D Structure

Properties

CAS No. |

39456-60-5 |

|---|---|

Molecular Formula |

C44H57N3O5S |

Molecular Weight |

740 g/mol |

IUPAC Name |

(2S,6R,14R,15S,19R)-19-[(2R)-2-hydroxypentan-2-yl]-15-methoxy-5-methyl-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11,16-tetraen-11-ol;(2R)-3-(2-methoxyphenothiazin-10-yl)-N,N,2-trimethylpropan-1-amine |

InChI |

InChI=1S/C25H33NO4.C19H24N2OS/c1-5-8-22(2,28)17-14-23-9-10-25(17,29-4)21-24(23)11-12-26(3)18(23)13-15-6-7-16(27)20(30-21)19(15)24;1-14(12-20(2)3)13-21-16-7-5-6-8-18(16)23-19-10-9-15(22-4)11-17(19)21/h6-7,9-10,17-18,21,27-28H,5,8,11-14H2,1-4H3;5-11,14H,12-13H2,1-4H3/t17-,18-,21-,22-,23?,24+,25+;14-/m11/s1 |

InChI Key |

QPMSXSBEVQLBIL-CZRHPSIPSA-N |

SMILES |

CCCC(C)(C1CC23C=CC1(C4C25CCN(C3CC6=C5C(=C(C=C6)O)O4)C)OC)O.CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)OC)CN(C)C |

Isomeric SMILES |

CCC[C@](C)([C@H]1CC23C=C[C@]1([C@H]4[C@@]25CCN([C@@H]3CC6=C5C(=C(C=C6)O)O4)C)OC)O.C[C@@H](CN1C2=CC=CC=C2SC3=C1C=C(C=C3)OC)CN(C)C |

Canonical SMILES |

CCCC(C)(C1CC23C=CC1(C4C25CCN(C3CC6=C5C(=C(C=C6)O)O4)C)OC)O.CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)OC)CN(C)C |

Synonyms |

Immobilon |

Origin of Product |

United States |

Foundational & Exploratory

Immobilon® Membranes: A Technical Guide for Protein Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core applications and methodologies surrounding the use of Immobilon® polyvinylidene fluoride (PVDF) membranes in protein analysis. As a staple in modern life science research, these membranes provide a robust platform for a variety of techniques, most notably Western blotting, offering superior handling characteristics, high protein binding capacity, and compatibility with multiple detection chemistries. This document provides a comprehensive overview of the different types of this compound® membranes, their specific applications, detailed experimental protocols, and a focus on the analysis of critical signaling pathways.

Core Concepts: The this compound® PVDF Membrane Family

This compound® membranes are hydrophobic, microporous PVDF membranes used for the transfer of proteins from gel matrices. Their high mechanical strength and broad chemical compatibility make them a preferred choice over traditional nitrocellulose membranes. The family of this compound® membranes has been engineered to suit a range of applications, from standard chemiluminescent Western blotting to highly sensitive fluorescent detection and protein sequencing.

The primary mechanism of protein binding to PVDF membranes is through hydrophobic interactions. The porous structure of the membrane significantly increases the surface area available for protein binding. Different this compound® membranes are distinguished by their pore size and surface chemistry, which in turn dictates their optimal application.

Comparative Analysis of this compound® Membranes

To facilitate the selection of the most appropriate membrane for a given application, the following table summarizes the key quantitative characteristics of the major this compound® membrane types.

| Membrane Type | Pore Size (µm) | Primary Application | Protein Binding Capacity (Goat IgG) (µg/cm²) | Protein Binding Capacity (BSA) (µg/cm²) | Protein Binding Capacity (Insulin) (µg/cm²) | Key Features |

| This compound®-P | 0.45 | General Western Blotting (>20 kDa) | 294[1] | 215[1] | 160[1] | High mechanical strength, compatible with various stains and reprobing.[2] |

| This compound®-PSQ | 0.2 | Protein Sequencing, Western Blotting (<20 kDa) | 448 | 340 | 262 | Higher protein binding capacity and retention, ideal for low molecular weight proteins.[3] |

| This compound®-FL | 0.45 | Fluorescent Western Blotting | 300[4] | 205[4] | 155[4] | Low background fluorescence for high signal-to-noise ratios.[3] |

| This compound®-E | 0.45 | General Western Blotting | 225-293 | Not Specified | Not Specified | Wets out in aqueous buffers, eliminating the methanol pre-wetting step.[3] |

Experimental Protocols

Detailed and optimized protocols are critical for reproducible and high-quality results. The following sections provide step-by-step methodologies for the most common applications of this compound® membranes.

I. Western Blotting: A Comprehensive Workflow

Western blotting is a multi-step technique used to detect specific proteins in a complex mixture. The general workflow is outlined below, followed by specific protocols for chemiluminescent and fluorescent detection.

II. Detailed Protocol for Chemiluminescent Western Blotting with this compound®-P

This protocol is optimized for the detection of proteins using a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate.

-

Protein Transfer:

-

Following SDS-PAGE, equilibrate the gel in transfer buffer (e.g., Towbin buffer: 25 mM Tris, 192 mM glycine, 20% methanol, pH 8.3) for 10-15 minutes.

-

Activate an this compound®-P membrane by immersing it in 100% methanol for 15-30 seconds, followed by a brief rinse in deionized water, and then equilibration in transfer buffer for at least 5 minutes.

-

Assemble the transfer sandwich (filter paper, gel, membrane, filter paper) and perform electrotransfer according to the manufacturer's instructions for your transfer apparatus (wet or semi-dry).

-

-

Blocking:

-

After transfer, wash the membrane briefly in Tris-buffered saline with 0.1% Tween-20 (TBST).

-

Incubate the membrane in a blocking solution (e.g., 5% non-fat dry milk or 5% bovine serum albumin (BSA) in TBST) for 1 hour at room temperature with gentle agitation.

-

-

Primary Antibody Incubation:

-

Dilute the primary antibody in blocking buffer to the recommended concentration.

-

Incubate the membrane with the primary antibody solution overnight at 4°C or for 1-2 hours at room temperature with gentle agitation.

-

-

Washing:

-

Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.

-

-

Secondary Antibody Incubation:

-

Dilute the HRP-conjugated secondary antibody in blocking buffer.

-

Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.

-

-

Final Washes:

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Signal Detection:

-

Prepare the enhanced chemiluminescent (ECL) substrate according to the manufacturer's instructions.

-

Incubate the membrane with the ECL substrate for 1-5 minutes.

-

Capture the chemiluminescent signal using a digital imager or X-ray film.

-

III. Detailed Protocol for Fluorescent Western Blotting with this compound®-FL

This protocol is optimized for multiplex detection using fluorescently labeled secondary antibodies.

-

Protein Transfer:

-

Follow the same protein transfer procedure as for chemiluminescent Western blotting, using an this compound®-FL membrane.

-

-

Blocking:

-

After transfer, wash the membrane briefly in a suitable buffer such as phosphate-buffered saline (PBS) or Tris-buffered saline (TBS).

-

Incubate the membrane in a specialized fluorescent Western blotting blocking buffer for 1 hour at room temperature with gentle agitation. Avoid using milk-based blockers as they can cause high background fluorescence.

-

-

Primary Antibody Incubation:

-

Dilute the primary antibodies (from different host species for multiplexing) in the blocking buffer.

-

Incubate the membrane with the primary antibody solution overnight at 4°C or for 1-2 hours at room temperature with gentle agitation.

-

-

Washing:

-

Wash the membrane three times for 5-10 minutes each with the corresponding wash buffer (e.g., PBST or TBST).

-

-

Secondary Antibody Incubation:

-

Dilute the fluorescently labeled secondary antibodies (with distinct emission spectra) in the blocking buffer. Protect the antibodies and the membrane from light from this point forward.

-

Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation in the dark.

-

-

Final Washes:

-

Wash the membrane three times for 10 minutes each with the wash buffer in the dark.

-

-

Signal Detection:

-

Image the membrane using a digital imager equipped with the appropriate lasers and filters for the chosen fluorophores.

-

Application Focus: Analysis of the EGFR Signaling Pathway

Western blotting using this compound® membranes is a cornerstone technique for dissecting cellular signaling pathways. The Epidermal Growth Factor Receptor (EGFR) signaling pathway, which plays a crucial role in cell proliferation, differentiation, and survival, is frequently studied using this method. Dysregulation of this pathway is implicated in numerous cancers.

A typical Western blot analysis of the EGFR pathway involves probing for the total protein levels of key signaling molecules and, critically, their phosphorylation status, which indicates their activation state.

Key EGFR Signaling Pathway Proteins Analyzed by Western Blot

-

EGFR (and p-EGFR): The receptor tyrosine kinase that initiates the signaling cascade. Its phosphorylation at specific tyrosine residues (e.g., Tyr1068, Tyr1173) is a key indicator of its activation.

-

Ras: A small GTPase that is activated downstream of EGFR. Direct detection by Western blot is common for total Ras levels.

-

Raf (and p-Raf): A serine/threonine-protein kinase activated by Ras.

-

MEK (and p-MEK): A dual-specificity protein kinase that is a downstream target of Raf.

-

ERK (and p-ERK): Also known as MAPK, a key downstream effector of the pathway that translocates to the nucleus to regulate gene expression.

-

PI3K: A lipid kinase that can be activated by EGFR.

-

Akt (and p-Akt): A serine/threonine-protein kinase that is a major downstream effector of PI3K, promoting cell survival.

-

mTOR (and p-mTOR): A serine/threonine kinase that is a downstream target of Akt and a central regulator of cell growth and proliferation.

EGFR Signaling Pathway Diagram for Western Blot Analysis

Conclusion

This compound® PVDF membranes are indispensable tools in modern protein research, offering a reliable and versatile platform for a range of analytical techniques. The choice of a specific this compound® membrane should be guided by the intended application, the molecular weight of the target protein, and the desired detection method. By following well-defined and optimized protocols, researchers can leverage the superior qualities of these membranes to generate high-quality, reproducible data, advancing our understanding of complex biological processes and aiding in the development of novel therapeutics.

References

- 1. This compound® PVDF membranes for Western blotting [sigmaaldrich.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. This compound<SUP>®</SUP> -E PVDF Membrane 50 sheets, 7 cm x 8.4 cm, 0.45 µm pore size, transfer membrane wets out in transfer buffer or water | Sigma-Aldrich [sigmaaldrich.com]

- 4. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

A Researcher's Guide to Selecting the Optimal Immobilon® Membrane for Western Blotting

For researchers, scientists, and drug development professionals, the success of a Western blot hinges on the meticulous selection of materials, with the transfer membrane being a critical component. The Immobilon® family of polyvinylidene fluoride (PVDF) membranes offers a range of options tailored to specific applications, from routine protein detection to sensitive fluorescent analyses. This technical guide provides an in-depth comparison of this compound® membranes, enabling an informed choice for robust and reproducible results.

Polyvinylidene fluoride (PVDF) membranes, such as the this compound® series, are favored for their high protein binding capacity, mechanical strength, and chemical stability, making them superior to nitrocellulose for applications requiring stripping and reprobing.[1] The hydrophobic nature of PVDF membranes promotes strong protein binding through hydrophobic interactions.[2]

Choosing Your this compound® Membrane: A Comparative Analysis

The selection of the appropriate this compound® membrane is dictated by the molecular weight of the target protein, the detection method employed, and other experimental considerations. Four main types of this compound® PVDF membranes are available: this compound®-P, this compound®-E, this compound®-PSQ, and this compound®-FL.[2][3]

| Membrane Type | Pore Size (µm) | Key Features & Applications | Protein Binding Capacity (BSA) |

| This compound®-P | 0.45 | The most versatile and commonly used membrane for proteins >20 kDa.[4][5] It is compatible with chemiluminescent and chromogenic detection methods.[4] | 215 µg/cm² |

| This compound®-E | 0.45 | The only PVDF membrane that wets in aqueous buffers, eliminating the need for a methanol pre-wetting step.[2][3][6] This makes it a convenient choice for standard Western blotting. | Not specified in search results |

| This compound®-PSQ | 0.2 | Ideal for blotting of low molecular weight proteins (<20 kDa) and protein sequencing.[2][3] Its smaller pore size prevents "blow-through" of smaller proteins during transfer.[3] | Higher than 0.45 µm membranes[2][6] |

| This compound®-FL | 0.45 | Specifically optimized for fluorescent detection, exhibiting very low background autofluorescence across a wide range of wavelengths.[2][3][7] It is also compatible with chemiluminescent and chromogenic detection.[7] | Not specified in search results |

Logical Workflow for this compound® Membrane Selection

The process of selecting the right this compound® membrane can be streamlined by considering a few key experimental parameters. The following diagram illustrates a logical workflow to guide your decision-making process.

Caption: A decision tree to guide the selection of the appropriate this compound® membrane based on experimental requirements.

Standard Western Blotting Workflow

The following diagram outlines the key steps in a typical Western blotting experiment using an this compound® PVDF membrane.

Caption: A generalized workflow for Western blotting, from protein separation to signal detection.

Experimental Protocols

A general protocol for immunodetection using this compound® membranes is provided below. Note that optimization of blocking conditions, antibody concentrations, and incubation times is often necessary for optimal results.[8]

1. Membrane Preparation and Protein Transfer:

-

Cut the this compound® membrane to the size of the gel.

-

For hydrophobic membranes (this compound®-P, -PSQ, -FL), pre-wet the membrane in >50% methanol for 15 seconds, or until it becomes translucent.[8] For this compound®-E, this step is not necessary.[3]

-

Rinse the membrane in deionized water for at least 1 minute.[8]

-

Equilibrate the membrane in transfer buffer for at least 5 minutes.

-

Assemble the transfer stack (filter paper, gel, membrane, filter paper) and perform electrotransfer according to the manufacturer's instructions for your transfer system (tank or semi-dry).

2. Immunodetection:

-

Following transfer, rinse the blot with deionized water to remove any residual gel.[8]

-

Place the blot in a blocking buffer (e.g., 5% non-fat dry milk or 1-5% BSA in TBST or PBST) and incubate for 1 hour at room temperature with gentle agitation.[8]

-

Dilute the primary antibody in blocking buffer or wash buffer (TBST or PBST) to the recommended concentration.

-

Incubate the blot in the primary antibody solution for 1 hour at room temperature or overnight at 4°C with gentle agitation.

-

Wash the blot 3-5 times for 5 minutes each with wash buffer.[8]

-

Dilute the enzyme-conjugated or fluorescently-labeled secondary antibody in blocking buffer or wash buffer.

-

Incubate the blot in the secondary antibody solution for 1 hour at room temperature with gentle agitation.[8]

-

Wash the blot 3-5 times for 5 minutes each with wash buffer.[8]

3. Signal Detection:

-

For chemiluminescent detection , incubate the blot with the appropriate enzyme substrate (e.g., for HRP) for 1-5 minutes, as recommended by the manufacturer.[8] Capture the signal using X-ray film or a digital imager.

-

For fluorescent detection , proceed directly to imaging the blot using a fluorescence imaging system with the appropriate excitation and emission filters.

Application in Signaling Pathway Analysis

Western blotting is a cornerstone technique for elucidating cellular signaling pathways. By using antibodies specific to total and phosphorylated forms of a protein, researchers can investigate the activation state of key signaling molecules. The following diagram illustrates a generic signaling cascade that can be studied using Western blotting with this compound® membranes.

Caption: A simplified representation of a signaling pathway commonly analyzed by Western blot.

By carefully selecting the appropriate this compound® membrane and optimizing the Western blotting protocol, researchers can achieve high-quality, reproducible data, which is essential for advancing our understanding of cellular processes and for the development of novel therapeutics.

References

- 1. fishersci.com [fishersci.com]

- 2. This compound® PVDF membranes for Western blotting [sigmaaldrich.com]

- 3. This compound® Membranes, Sandwiches and Blotting Filter Paper - Western Blotting Membranes [merckmillipore.com]

- 4. static.fishersci.eu [static.fishersci.eu]

- 5. merckmillipore.com [merckmillipore.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

Selecting the Optimal Immobilon® PVDF Membrane Pore Size: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Polyvinylidene fluoride (PVDF) membranes are a cornerstone of protein analysis, offering high protein binding capacity, mechanical strength, and chemical resistance. Among the most widely utilized are the Immobilon® series of PVDF membranes from MilliporeSigma. The selection of the appropriate membrane pore size is a critical determinant for the success of various applications, from routine protein detection to sensitive N-terminal sequencing. This in-depth guide provides a technical overview of the different this compound® PVDF membranes, their key characteristics, and detailed protocols for their use in common laboratory procedures.

Understanding this compound® PVDF Membranes: A Comparative Overview

This compound® PVDF membranes are hydrophobic and bind proteins primarily through hydrophobic and dipole interactions.[1] The porous structure of the membrane increases the surface area available for protein binding.[2] The choice of membrane is dictated by the molecular weight of the target protein and the downstream application. The main types of this compound® PVDF membranes are this compound®-P, this compound®-PSQ, this compound®-FL, and this compound®-E.

Table 1: Key Characteristics of this compound® PVDF Membranes

| Feature | This compound®-P | This compound®-PSQ | This compound®-FL | This compound®-E |

| Pore Size | 0.45 µm | 0.2 µm | 0.45 µm | 0.45 µm |

| Primary Application | General Western blotting | Western blotting of low MW proteins (<20 kDa), protein sequencing | Fluorescent Western blotting | General Western blotting (hydrophilic) |

| Recommended Protein Size | >20 kDa[3] | <20 kDa[3] | >20 kDa | >20 kDa |

| Key Advantage | Most widely cited PVDF for immunoblotting | Higher protein binding and retention for small proteins[2] | Low background fluorescence[2] | Wets in aqueous buffers (no methanol pre-wet)[2] |

Table 2: Protein Binding Capacity of this compound®-P (0.45 µm) PVDF Membrane

| Protein | Binding Capacity (µg/cm²) |

| Insulin | 160 |

| Bovine Serum Albumin (BSA) | 215 |

| Goat IgG | 294 |

Logical Selection of this compound® PVDF Membrane

The decision-making process for selecting the appropriate membrane is primarily driven by the molecular weight of the protein of interest.

Experimental Protocols

Detailed methodologies for key applications are provided below. It is crucial to wear gloves and use clean forceps when handling PVDF membranes to avoid contamination.

Western Blotting with this compound®-P (0.45 µm) PVDF Membrane

This protocol is suitable for the detection of most proteins with a molecular weight greater than 20 kDa.

a. Membrane Preparation:

-

Cut the this compound®-P membrane to the desired size.

-

Activate the membrane by immersing it in 100% methanol for 15-30 seconds. The membrane should change from opaque to translucent.

-

Rinse the membrane in deionized water for at least 2 minutes to remove the methanol.

-

Equilibrate the membrane in transfer buffer for at least 5 minutes.

b. Protein Transfer (Wet Transfer):

-

Separate the protein sample by SDS-PAGE.

-

Soak filter papers and sponges in transfer buffer.

-

Assemble the transfer stack (sandwich) in the following order: cathode side -> sponge -> filter paper -> gel -> this compound®-P membrane -> filter paper -> sponge -> anode side.

-

Ensure no air bubbles are trapped between the gel and the membrane.

-

Perform the transfer according to the manufacturer's instructions for the transfer apparatus (e.g., 100 V for 1-2 hours at 4°C).

c. Immunodetection:

-

After transfer, block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary antibody at the appropriate dilution in blocking buffer overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody at the appropriate dilution in blocking buffer for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Detect the signal using a chemiluminescent substrate.

References

An In-depth Technical Guide to Immobilon® Products for Protein Blotting

This guide provides a comprehensive overview of the Immobilon® family of transfer membranes for researchers, scientists, and drug development professionals. It details the selection, use, and optimization of these membranes for various protein blotting applications, with a focus on providing clear, actionable information for achieving high-quality, reproducible results.

This compound® Membrane Selection: A Comparative Overview

Choosing the appropriate membrane is a critical first step in any Western blotting experiment. The selection depends on several factors, including the molecular weight of the target protein, the downstream detection method, and the requirement for stripping and reprobing. This compound® offers a range of polyvinylidene fluoride (PVDF) and nitrocellulose membranes, each with distinct properties tailored for specific applications.[1]

This compound® PVDF Membranes

Polyvinylidene fluoride (PVDF) membranes are known for their high protein binding capacity and superior mechanical strength, making them ideal for Western blotting and protein sequencing.[2] They bind biomolecules through hydrophobic interactions.[2] The key advantages of this compound® PVDF membranes over nitrocellulose include their durability—they won't crack or curl—and their compatibility with a wide range of organic solvents.[2][3] This robustness allows for multiple rounds of stripping and reprobing.[1][4]

| Membrane Type | Pore Size (µm) | Key Features & Applications |

| This compound®-P | 0.45 | The classic choice for most Western blotting applications, especially for proteins >20 kDa. It offers high protein retention and is compatible with both chemiluminescent and chromogenic detection methods.[4][5] |

| This compound®-PSQ | 0.2 | Ideal for the analysis of low molecular weight proteins (<20 kDa) and for protein sequencing.[1][2][6] Its smaller pore size and larger internal structure result in higher protein adsorption and sequencing yields.[6][7] |

| This compound®-FL | 0.45 | Specifically optimized for fluorescence-based immunodetection.[1][2] It exhibits extremely low background fluorescence across a broad range of excitation and emission wavelengths, enhancing the sensitivity of fluorescent detection protocols.[2][7] |

| This compound®-E | 0.45 | The only PVDF membrane that wets out in aqueous buffers, eliminating the need for a methanol pre-wetting step.[1][2][3][7] This feature simplifies the workflow and makes it a convenient option for general Western blotting applications.[1][2] |

This compound® Nitrocellulose Membranes

Nitrocellulose (NC) membranes bind proteins via hydrophobic interactions and are a well-established option for various blotting techniques.[1]

| Membrane Type | Pore Size (µm) | Key Features & Applications |

| This compound®-NC | 0.45 | Suitable for blotting proteins with molecular weights greater than 20 kDa.[8] It is compatible with chemiluminescent, chromogenic, and radioactive detection methods.[8] |

Quantitative Data: Protein Binding Capacity

The protein binding capacity is a crucial parameter for ensuring the quantitative transfer and retention of proteins on the membrane.

| Membrane | Protein | Adsorption Capacity |

| This compound®-P | Insulin | 160 µg/cm² |

| This compound®-P | BSA | 215 µg/cm² |

| This compound®-P | Goat IgG | 294 µg/cm² |

(Data sourced from reference)

Experimental Protocols

Detailed and consistent protocols are fundamental to successful and reproducible Western blotting. The following sections provide step-by-step methodologies for key stages of the process using this compound® membranes.

Membrane Preparation

Proper membrane preparation is essential for optimal protein binding.

For Hydrophobic this compound® PVDF Membranes (this compound®-P, this compound®-PSQ, this compound®-FL):

-

Cut the membrane to the desired size.

-

Wet the membrane in >50% methanol, ethanol, or isopropanol for 10-20 seconds until it becomes uniformly translucent.[9][10]

-

Rinse the membrane in Milli-Q® water for 1-2 minutes to remove the alcohol.[9][10]

-

Equilibrate the membrane in transfer buffer for at least 2-3 minutes before assembling the transfer stack.[9][10] Caution: Do not allow the membrane to dry out after wetting.[9][10]

For this compound®-E PVDF Membrane:

-

This membrane wets out in aqueous buffers, eliminating the need for an alcohol pre-wetting step.[1][2]

-

Directly equilibrate the membrane in transfer buffer or water for 1-2 minutes.

For this compound®-NC (Nitrocellulose) Membrane:

-

Carefully float the membrane on deionized water for 15-30 seconds to wet it.[8]

-

Equilibrate the membrane in transfer buffer for at least 5 minutes.[8] Note: this compound®-NC is not compatible with alcohol concentrations above 25%.[8]

Protein Transfer

Proteins separated by gel electrophoresis are transferred to the this compound® membrane. This can be achieved through two primary methods: tank transfer and semi-dry transfer.

General Transfer Stack Assembly:

The transfer "sandwich" is assembled by layering filter paper, the gel, the this compound® membrane, and another sheet of filter paper. It is crucial to remove any air bubbles between the layers to ensure even transfer.[11]

Western Blot Transfer Stack Assembly.

Tank Transfer Conditions (General):

-

Assemble the transfer stack within a cassette holder.

-

Place the cassette into the transfer tank filled with transfer buffer.

-

Apply an electric field (e.g., 100V for 1-2 hours) to facilitate protein migration from the gel to the membrane.

Semi-Dry Transfer Conditions (General):

-

Assemble the transfer stack directly between two plate electrodes.

-

Apply an electric field (e.g., 10-15V for 30-60 minutes). This method uses less buffer and is generally faster than tank transfer.

Immunodetection

Immunodetection involves using specific antibodies to identify the target protein on the membrane.

Standard Immunodetection Protocol:

-

Blocking: After protein transfer, block the unoccupied sites on the membrane to prevent non-specific antibody binding. This is typically done by incubating the membrane in a blocking buffer (e.g., 5% non-fat dry milk or 1% BSA in TBST or PBST) for 1 hour at room temperature with gentle agitation.[9]

-

Primary Antibody Incubation: Incubate the blot with the primary antibody, diluted in blocking buffer, for 1 hour at room temperature or overnight at 4°C.[12]

-

Washing: Wash the membrane 3-5 times for 5 minutes each with a wash buffer (e.g., TBST or PBST) to remove unbound primary antibody.[9]

-

Secondary Antibody Incubation: Incubate the blot with an enzyme-conjugated secondary antibody (e.g., HRP or AP-conjugated) diluted in blocking buffer for 1 hour at room temperature.[9]

-

Washing: Repeat the washing step (step 3) to remove unbound secondary antibody.[9]

-

Detection: Add the appropriate substrate for the enzyme conjugate (e.g., a chemiluminescent substrate for HRP) and incubate for 1-5 minutes.[9]

-

Imaging: Capture the signal using an appropriate imaging system (e.g., X-ray film or a digital imager).[11]

Standard Immunodetection Workflow.

Detection Methodologies: Chemiluminescence vs. Fluorescence

The final step in Western blotting is the visualization of the target protein. The two most common detection methods are chemiluminescence and fluorescence, each with its own set of advantages.

Chemiluminescence:

This method relies on an enzyme (typically HRP) conjugated to the secondary antibody, which catalyzes a reaction with a chemiluminescent substrate to produce light.[13][14][15]

-

Advantages: High sensitivity, capable of detecting proteins in the femtogram range.[13][14] It is also generally more cost-effective.[16]

-

Considerations: The signal is transient and enzyme kinetics can make precise quantification challenging.[13][17]

Fluorescence:

This method uses a fluorophore-conjugated secondary antibody that emits light when excited by a specific wavelength.[16]

-

Advantages: Allows for multiplexing (detecting multiple proteins on the same blot simultaneously) by using different fluorophores with distinct emission spectra.[13] The signal is stable, enabling accurate quantification.[15][17]

-

Considerations: Can be less sensitive than chemiluminescence and may require optimization to minimize background from autofluorescent membranes or reagents.[13] this compound®-FL is specifically designed to address this by providing a low-background membrane for fluorescent applications.[2][4]

Decision Tree for Detection Method Selection.

Conclusion

The this compound® family of transfer membranes provides a versatile and reliable platform for a wide range of protein blotting applications. By understanding the specific properties of each membrane type and adhering to optimized protocols for membrane preparation, protein transfer, and immunodetection, researchers can consistently achieve high-quality and reproducible results. The choice between chemiluminescent and fluorescent detection will depend on the specific experimental goals, with this compound® offering specialized membranes to maximize performance in both modalities.

References

- 1. 轉移膜與套件 [sigmaaldrich.com]

- 2. This compound® PVDF membranes for Western blotting [sigmaaldrich.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. This compound® Tools for Western Blotting [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. merckmillipore.com [merckmillipore.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. 101.200.202.226 [101.200.202.226]

- 11. Western Blot Protocol - Immunoblotting or Western Blot [merckmillipore.com]

- 12. merckmillipore.com [merckmillipore.com]

- 13. azurebiosystems.com [azurebiosystems.com]

- 14. merckmillipore.com [merckmillipore.com]

- 15. Chemiluminescence and Fluorescence Applications - Synoptics [synoptics.co.uk]

- 16. ECL western blot vs. fluorescent detection: Which to choose and when | Abcam [abcam.com]

- 17. Compare ECL vs. Fluorescent Detection in Western Blotting [synapse.patsnap.com]

A Deep Dive into Immobilon-P and Immobilon-FL: A Technical Guide for Protein Blotting

For researchers, scientists, and drug development professionals navigating the nuances of protein analysis, the choice of transfer membrane is a critical determinant of experimental success. Among the array of options, Immobilon®-P and this compound®-FL polyvinylidene fluoride (PVDF) membranes from MilliporeSigma stand out as robust platforms for Western blotting. This in-depth technical guide elucidates the core differences between these two membranes, providing detailed experimental protocols and quantitative data to empower informed decision-making in your research.

Core Distinctions: this compound-P vs. This compound-FL

Both this compound-P and this compound-FL are hydrophobic PVDF microporous membranes, prized for their high protein binding capacity, superior physical strength, and broad chemical compatibility compared to nitrocellulose.[1][2] They are durable, resistant to cracking or curling, and can be stripped and reprobed multiple times.[3][4] The fundamental difference lies in their intended detection methodologies. This compound-P is a versatile, all-purpose membrane suitable for chemiluminescent and colorimetric detection.[5] In contrast, this compound-FL has been specifically engineered for fluorescent detection applications, exhibiting significantly lower background fluorescence.[6][7]

This low autofluorescence of this compound-FL is crucial for achieving a high signal-to-noise ratio in fluorescent Western blotting, enabling sensitive and quantitative multiplex analysis.[6][8] While standard PVDF membranes like this compound-P can be used with fluorescent detection, they may exhibit higher background, potentially obscuring the signal from low-abundance proteins.[9][10]

Quantitative Data Summary

For a clear and concise comparison of the key quantitative specifications of this compound-P and this compound-FL, the following table summarizes their performance characteristics.

| Property | This compound-P | This compound-FL | Source(s) |

| Material | Polyvinylidene Fluoride (PVDF) | Polyvinylidene Fluoride (PVDF) | [1] |

| Pore Size | 0.45 µm | 0.45 µm | [1] |

| Protein Binding Capacity (Insulin) | 160 µg/cm² | 155 µg/cm² | [11] |

| Protein Binding Capacity (BSA) | 215 µg/cm² | Not Specified | [11] |

| Protein Binding Capacity (Goat IgG) | 294 µg/cm² | Not Specified | [11] |

| Primary Detection Method | Chemiluminescent, Colorimetric, Radioactive | Fluorescent, Chemifluorescent | [7][11] |

| Autofluorescence | Standard | Very Low | [6][8] |

Experimental Protocols

The following sections provide detailed methodologies for standard Western blotting experiments using both this compound-P and this compound-FL membranes. While the core steps are similar, key differences in blocking and antibody incubation will be highlighted.

I. Membrane Preparation and Protein Transfer (Applicable to both this compound-P and this compound-FL)

Both this compound-P and this compound-FL are hydrophobic and require a methanol activation step.[1][12]

Materials:

-

This compound-P or this compound-FL PVDF membrane

-

Methanol (100%)

-

Milli-Q® or other high-purity water

-

Transfer buffer (e.g., Towbin buffer: 25 mM Tris, 192 mM glycine, 20% methanol, pH 8.3)

-

Blotting paper

Protocol:

-

Gloves: Always wear gloves when handling the membrane to prevent contamination.[1]

-

Cut Membrane: Cut the membrane to the appropriate size, typically slightly larger than the gel.

-

Activation: Immerse the membrane in 100% methanol for 15-30 seconds until it becomes translucent.[13][14]

-

Rinsing: Carefully transfer the activated membrane to Milli-Q® water and soak for at least 2 minutes to remove the methanol.[13]

-

Equilibration: Equilibrate the membrane in transfer buffer for at least 5 minutes before assembling the transfer stack.[13]

-

Protein Transfer: Assemble the transfer stack according to the manufacturer's instructions for your specific transfer apparatus (tank or semi-dry). Perform the electrophoretic transfer of proteins from the polyacrylamide gel to the membrane.

II. Immunodetection with this compound-P (Chemiluminescent Detection)

This protocol is optimized for enzymatic signal amplification and detection via chemiluminescence.

Materials:

-

Protein-transferred this compound-P membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST or PBST)

-

Wash buffer (TBST: Tris-buffered saline with 0.1% Tween-20, or PBST: Phosphate-buffered saline with 0.1% Tween-20)

-

Primary antibody diluted in blocking buffer

-

Secondary antibody conjugated to Horseradish Peroxidase (HRP) or Alkaline Phosphatase (AP), diluted in blocking buffer

-

Chemiluminescent substrate (e.g., ECL)

Protocol:

-

Blocking: After transfer, place the membrane in blocking buffer and incubate for 1 hour at room temperature with gentle agitation.[1] This step is crucial to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Discard the blocking buffer and incubate the membrane with the primary antibody solution overnight at 4°C or for 1-2 hours at room temperature with gentle agitation.

-

Washing: Wash the membrane three times for 5-10 minutes each with wash buffer to remove unbound primary antibody.[1]

-

Secondary Antibody Incubation: Incubate the membrane with the HRP- or AP-conjugated secondary antibody solution for 1 hour at room temperature with gentle agitation.[1]

-

Final Washes: Repeat the washing step (step 3) to remove unbound secondary antibody.

-

Detection: Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.

-

Imaging: Capture the signal using an appropriate imager or X-ray film.

III. Immunodetection with this compound-FL (Fluorescent Detection)

This protocol is tailored for direct signal detection from fluorophore-conjugated secondary antibodies.

Materials:

-

Protein-transferred this compound-FL membrane

-

Low-fluorescence blocking buffer (specialized commercial buffers are recommended to minimize background)

-

Wash buffer (TBST or PBST)

-

Primary antibody diluted in blocking buffer

-

Fluorophore-conjugated secondary antibody diluted in blocking buffer

-

Milli-Q® water

Protocol:

-

Blocking: After transfer, incubate the membrane in a low-fluorescence blocking buffer for 1 hour at room temperature with gentle agitation.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody solution as described for this compound-P.

-

Washing: Wash the membrane four times for 5 minutes each with wash buffer.[6] Protecting the membrane from light during washes is recommended.[14]

-

Secondary Antibody Incubation: Incubate the membrane with the fluorophore-conjugated secondary antibody solution for 1 hour at room temperature with gentle agitation. Crucially, this step must be performed in the dark to prevent photobleaching of the fluorophores.

-

Final Washes: Repeat the washing step (step 3) in the dark.

-

Rinsing: Briefly rinse the membrane with Milli-Q® water to remove residual detergent.

-

Drying: Allow the membrane to dry completely in the dark before imaging.

-

Imaging: Scan the membrane using a fluorescent imaging system with the appropriate excitation and emission wavelengths for the chosen fluorophore.

Logical Relationship: Choosing the Right Membrane

The selection between this compound-P and this compound-FL is primarily dictated by the desired detection method, which in turn is often influenced by the experimental goals, such as the need for quantification or multiplexing.

Conclusion

Both this compound-P and this compound-FL offer exceptional performance for Western blotting applications. The choice between them is a strategic one based on your specific experimental needs. For routine, qualitative, or semi-quantitative analysis using well-established and cost-effective chemiluminescent detection, this compound-P is an excellent and reliable choice. For researchers requiring precise quantification, multiplexing capabilities, and the highest sensitivity afforded by fluorescent detection, the purpose-engineered low autofluorescence of this compound-FL makes it the superior option. By understanding the core properties and adhering to the optimized protocols outlined in this guide, scientists can harness the full potential of these membranes to generate high-quality, reproducible data.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. fishersci.com [fishersci.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. This compound®-P PVDF Membrane | IPVH10100 [merckmillipore.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. This compound®-FL PVDF Membrane | IPFL07810 [merckmillipore.com]

- 9. PVDF vs Nitrocellulose? How to Choose a Blot Membrane - Life in the Lab [thermofisher.com]

- 10. licorbio.com [licorbio.com]

- 11. This compound<SUP>®</SUP> -P PVDF Membrane 10 sheets, 8 cm x 10 cm, 0.45 µm pore size, transfer membrane | Sigma-Aldrich [sigmaaldrich.com]

- 12. stjohnslabs.com [stjohnslabs.com]

- 13. Western Blot Protocol - Immunoblotting or Western Blot [merckmillipore.com]

- 14. scribd.com [scribd.com]

An In-depth Technical Guide to Immobilon® Transfer Membranes

Immobilon® transfer membranes are a cornerstone of modern life science research, particularly in the fields of proteomics and drug development. These membranes are critical for the immobilization of proteins following electrophoretic separation, enabling subsequent analysis through techniques such as Western blotting, protein sequencing, and amino acid analysis. This guide provides a comprehensive overview of the basic properties of various this compound® membranes, detailed experimental protocols, and visual representations of key workflows to aid researchers in optimizing their experimental outcomes.

Core Properties and Composition

This compound® membranes are primarily composed of polyvinylidene fluoride (PVDF), a thermoplastic polymer known for its high mechanical strength, chemical resistance, and hydrophobic nature.[1] This composition allows for high protein binding efficiency through hydrophobic and electrostatic interactions.[2][3] An alternative, this compound®-NC, is composed of mixed cellulose esters.[4] The open pore structure of these membranes facilitates access to bound proteins for detection and the removal of unbound probes.[2] A key advantage of PVDF membranes over nitrocellulose is their durability; they do not crack or curl and can be cut without fracturing.[5] They also offer low background signals, broad solvent compatibility, and the ability to be stripped and reprobed multiple times.[5]

Comparative Data of this compound® Membranes

The selection of an appropriate this compound® membrane is critical and depends on the specific application, the molecular weight of the target protein, and the detection method employed. The following table summarizes the key quantitative properties of the most common this compound® membranes to facilitate this selection process.

| Membrane Type | Composition | Pore Size (µm) | Primary Binding Mechanisms | BSA Adsorption (µg/cm²) | Goat IgG Adsorption (µg/cm²) | Insulin Adsorption (µg/cm²) | Key Applications |

| This compound®-P | PVDF | 0.45 | Hydrophobic, Electrostatic | 215[2][3][6] | 294[2][3][6] | 160[2][3][6] | General Western blotting, especially for proteins >20 kDa.[3] |

| This compound®-PSQ | PVDF | 0.2 | Hydrophobic | Not specified | Not specified | Not specified | Protein sequencing, immunoblotting of low molecular weight proteins (<20 kDa).[7] |

| This compound®-FL | PVDF | 0.45 | Hydrophobic | Not specified | Not specified | 155[8] | Fluorescence-based immunodetection due to low autofluorescence.[9] |

| This compound®-E | PVDF | 0.45 | Hydrophobic | Not specified | Not specified | Not specified | General Western blotting; wets out in aqueous buffers, eliminating the methanol pre-wet step.[5] |

| This compound®-NC | Mixed Cellulose Esters | 0.45 | Not specified | Not specified | Not specified | Not specified | General Western blotting for proteins >20 kDa.[4] |

Experimental Protocols

The following sections provide detailed methodologies for common procedures involving this compound® membranes.

Standard Western Blotting Workflow

The following diagram outlines the major steps in a typical Western blotting experiment using an this compound® PVDF membrane.

1. Membrane Wetting (for hydrophobic PVDF membranes):

-

Immerse the dry this compound®-P, -PSQ, or -FL membrane in 100% methanol for 15-20 seconds until it becomes translucent.[1][10]

-

Transfer the membrane to high-purity water (e.g., Milli-Q®) for 1-2 minutes to displace the methanol.[1][10]

-

Equilibrate the membrane in transfer buffer for at least 5 minutes before assembling the transfer stack.[1][9]

-

Note: this compound®-E is a hydrophilic PVDF membrane and does not require the methanol pre-wet step. This compound®-NC membranes should be wetted in deionized water.[4]

2. Protein Transfer:

-

Proteins can be transferred from the polyacrylamide gel to the membrane via tank or semi-dry electro-transfer methods.

-

For tank transfer, assemble the gel and membrane in a transfer sandwich according to the manufacturer's instructions and immerse in a tank filled with transfer buffer.[11]

-

For semi-dry transfer, saturate filter papers in anode and cathode buffers and create a stack of filter paper, membrane, gel, and more filter paper on the semi-dry blotter.[1]

3. Immunodetection:

-

Blocking: After protein transfer, block unoccupied sites on the membrane to prevent non-specific antibody binding. This is typically done by incubating the membrane in a blocking solution (e.g., non-fat dry milk or bovine serum albumin in TBS-T or PBS-T) for 1 hour at room temperature with gentle agitation.[11]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody, diluted in blocking buffer or wash buffer, for 1 hour at room temperature or overnight at 4°C with agitation.[11]

-

Washing: Wash the membrane three times for 5-10 minutes each in wash buffer (e.g., TBS-T or PBS-T) to remove unbound primary antibody.[11][12]

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP) or fluorescently-conjugated secondary antibody, diluted in blocking or wash buffer, for 1 hour at room temperature with agitation.[11]

-

Final Washes: Repeat the washing step to remove unbound secondary antibody.[11]

4. Detection:

-

Chemiluminescent Detection: For HRP-conjugated antibodies, incubate the membrane with a chemiluminescent substrate (e.g., this compound® Forte, Classico, or Crescendo) for 1-5 minutes.[13][14] The emitted light can be captured using X-ray film or a CCD camera-based imager.[13][14]

-

Fluorescent Detection: For fluorescently-conjugated antibodies, the membrane can be directly imaged using a fluorescence imaging system. This compound®-FL is specifically designed for this application due to its low autofluorescence.[9]

Logical Flow for Membrane Selection

The choice of this compound® membrane is a critical decision point in the experimental design. The following diagram illustrates a logical workflow for selecting the most appropriate membrane based on experimental requirements.

References

- 1. researchgate.net [researchgate.net]

- 2. merckmillipore.com [merckmillipore.com]

- 3. This compound-P PVDF Membrane, 0.45 um pore size, for western blotting Millipore [sigmaaldrich.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. This compound<SUP>®</SUP> -FL PVDF Membrane 1 roll, 27 cm x 3.75 m, 0.45 µm pore size, transfer membrane with low background fluorescence | Sigma-Aldrich [sigmaaldrich.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. ulab360.com [ulab360.com]

- 11. merckmillipore.com [merckmillipore.com]

- 12. merckmillipore.com [merckmillipore.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

The Crucial Role of Immobilon® Membranes in the Analysis of Small Molecular Weight Proteins: A Technical Guide

For researchers, scientists, and drug development professionals, the accurate detection and analysis of small molecular weight proteins (less than 20 kDa) is paramount. These diminutive yet vital molecules, including signaling peptides, hormones, and protein fragments, often present unique challenges in standard immunoblotting techniques. This guide provides an in-depth technical overview of the application of Immobilon® polyvinylidene fluoride (PVDF) membranes, specifically tailored for the robust and sensitive analysis of low molecular weight proteins.

The inherent difficulty in studying small proteins lies in their propensity to be lost during the electrotransfer process, a phenomenon known as "blow-through," where the proteins pass through the membrane's pores instead of binding to its surface. Furthermore, their lower abundance and potentially weaker antibody-binding epitopes necessitate highly optimized protocols and materials. This compound® PVDF membranes, with their high protein binding capacity and mechanical strength, offer a reliable solution when appropriately selected and utilized.

Choosing the Right Tool: A Comparative Look at this compound® Membranes

The selection of the appropriate membrane is the cornerstone of a successful Western blot for small proteins. This compound® offers a range of PVDF membranes, each with distinct characteristics. For small molecular weight proteins, the pore size of the membrane is a critical determinant of retention.

| Membrane Type | Pore Size (µm) | Key Characteristics | Recommended Use for Small Proteins (<20 kDa) |

| This compound®-P | 0.45 | General-purpose membrane with high protein binding capacity. Suitable for a wide range of protein sizes. | May be suitable for proteins at the higher end of the small protein range (15-20 kDa), but carries a risk of blow-through for smaller peptides. |

| This compound®-PSQ | 0.2 | Smaller pore size specifically designed to prevent the blow-through of low molecular weight proteins.[1][2][3][4][5][6][7] It offers a higher protein binding capacity and retention compared to 0.45 µm membranes.[1] | Highly Recommended. The 0.2 µm pore size is ideal for immunoblotting of low molecular weight proteins and protein sequencing.[1][2][7] |

| This compound®-E | 0.45 | The only PVDF membrane that wets in aqueous buffers, eliminating the need for a methanol pre-wetting step.[1][2] | Not specifically recommended for very small proteins due to its larger pore size. |

| This compound®-FL | 0.45 | Optimized for fluorescence-based detection with low background fluorescence.[1] | Not the primary choice for small protein retention due to its pore size, unless fluorescence detection is the overriding requirement. |

Visualizing the Workflow: A Path to Successful Small Protein Detection

The following diagram illustrates a typical experimental workflow for Western blotting of small molecular weight proteins using this compound® membranes.

Detailed Experimental Protocols

Success in detecting small proteins hinges on meticulous attention to detail at each stage of the Western blotting process. The following protocols are compiled from best practices and are intended as a starting point for optimization.

Gel Electrophoresis for Small Proteins

The resolution of small proteins on a standard SDS-PAGE gel can be poor. Using a high-percentage or specialized gel system is crucial.

-

Gel Composition: For proteins <10 kDa, a resolving gel with 15–16.5% acrylamide is recommended. For proteins in the 10–30 kDa range, a 10–12% gel is suitable. Tris-Tricine gel systems provide superior resolution for smaller proteins compared to the standard Laemmli (Tris-Glycine) system.[4][8]

-

Sample Preparation: Prepare samples in a standard Laemmli or Tricine sample buffer and heat at 95-100°C for 5-10 minutes to ensure complete denaturation.

-

Electrophoresis: Run the gel according to the manufacturer's instructions for the specific gel system. It is important to run the dye front off the bottom of the gel to ensure that very small proteins have migrated sufficiently into the resolving gel.

Electrotransfer to this compound®-PSQ Membrane

This is the most critical step for retaining small proteins.

-

Membrane Preparation:

-

Cut a piece of this compound®-PSQ (0.2 µm) membrane to the dimensions of the gel.[2][7]

-

Activate the PVDF membrane by immersing it in 100% methanol for 15-30 seconds until it becomes translucent.[7][9][10]

-

Rinse the membrane in deionized water for at least 2 minutes to remove the methanol.[7]

-

Equilibrate the membrane in transfer buffer for at least 5 minutes.[7]

-

-

Transfer Buffer Composition: A standard Towbin buffer (25 mM Tris, 192 mM glycine, 20% methanol, pH 8.3) is often used. For very small proteins, some modifications can be beneficial:

-

Methanol Concentration: Maintaining a methanol concentration of 20% is generally recommended as it promotes elution of proteins from the gel and their binding to the PVDF membrane.[9] However, for very small proteins, some protocols suggest reducing the methanol to 10% to prevent excessive stripping of SDS from the proteins, which can aid their transfer.

-

SDS: The addition of a low concentration of SDS (up to 0.1%) to the transfer buffer can facilitate the transfer of proteins out of the gel, but it may also hinder their binding to the membrane.[11] If SDS is used, the inclusion of methanol is critical.[11] For small proteins, it is often recommended to omit SDS from the transfer buffer.[9]

-

-

Transfer Conditions:

-

Wet Transfer: This method is generally preferred for quantitative and reliable transfer. For small proteins, reduce the transfer time and/or voltage to prevent blow-through. Typical conditions are 20-30V overnight at 4°C or 70-100V for 30-60 minutes.[12] It is crucial to optimize these conditions for your specific protein and apparatus.

-

Semi-Dry Transfer: This method is faster but may be less efficient for quantitative transfer. Transfer times are typically shorter, around 15-45 minutes.[12][13]

-

-

Verification of Transfer: To check for blow-through, a second this compound®-PSQ membrane can be placed behind the primary membrane in the transfer sandwich.[6] After transfer, both membranes can be stained with Ponceau S to visualize the transferred proteins.

Immunodetection

The high protein binding capacity of this compound®-PSQ may sometimes lead to higher background if not properly blocked.

-

Blocking:

-

After transfer, rinse the membrane briefly in TBS-T (Tris-Buffered Saline with 0.1% Tween-20).

-

Block the membrane for 1 hour at room temperature or overnight at 4°C with gentle agitation in a blocking buffer. Common blocking agents include 5% non-fat dry milk or 3-5% Bovine Serum Albumin (BSA) in TBS-T.[14] For phosphoprotein detection, BSA is preferred as milk contains casein, a phosphoprotein.[14]

-

-

Antibody Incubation:

-

Dilute the primary antibody in blocking buffer or TBS-T according to the manufacturer's recommendations.

-

Incubate the membrane with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.[15]

-

Wash the membrane three times for 5-10 minutes each with TBS-T to remove unbound primary antibody.[15]

-

Dilute the horseradish peroxidase (HRP)-conjugated secondary antibody in blocking buffer or TBS-T.

-

Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.[15]

-

Wash the membrane three times for 10-15 minutes each with TBS-T to remove unbound secondary antibody.

-

-

Detection:

-

Prepare the chemiluminescent substrate according to the manufacturer's instructions.

-

Incubate the membrane in the substrate solution for the recommended time (typically 1-5 minutes).

-

Capture the chemiluminescent signal using an imaging system.

-

Logical Decision Making in Membrane Selection

The choice of this compound® membrane is a critical first step. The following diagram provides a simple decision-making framework.

Conclusion

The successful detection of small molecular weight proteins by Western blotting is an achievable goal with the right tools and optimized protocols. This compound®-PSQ PVDF membranes, with their 0.2 µm pore size, provide the necessary retention to prevent the loss of these critical analytes during transfer. By combining the appropriate membrane selection with tailored gel electrophoresis, transfer, and immunodetection protocols, researchers can confidently and accurately study the roles of small proteins in health and disease, advancing scientific understanding and facilitating drug development.

References

- 1. This compound® PVDF membranes for Western blotting [sigmaaldrich.com]

- 2. This compound® Membranes, Sandwiches and Blotting Filter Paper - Western Blotting Membranes [merckmillipore.com]

- 3. This compound transfer membranes - Labeling and detection for protein / Western Blotting / transfer - Molecular biology - Proteins - [ahdiagnostics.fi]

- 4. Tech Tips | In search of low molecular weight proteins | Proteintech Group [ptglab.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. How To Optimize Your Results With Low MW Proteins | Proteintech Group [ptglab.com]

- 9. researchgate.net [researchgate.net]

- 10. Protocols · Benchling [benchling.com]

- 11. bioradiations.com [bioradiations.com]

- 12. Western blot transfer techniques | Abcam [abcam.com]

- 13. lifetein.com [lifetein.com]

- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 15. merckmillipore.com [merckmillipore.com]

getting started with Immobilon for chemiluminescence

An In-Depth Technical Guide to Chemiluminescent Western Blotting with Immobilon® Membranes

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of utilizing this compound® polyvinylidene fluoride (PVDF) membranes for chemiluminescent Western blotting. It covers core principles, detailed experimental protocols, and data presentation to facilitate successful and reproducible results.

Introduction to this compound® PVDF Membranes

This compound® PVDF membranes are a widely used substrate for Western blotting due to their high protein binding capacity, superior mechanical strength, and broad chemical compatibility.[1][2] Compared to nitrocellulose, PVDF membranes offer improved handling, increased solvent resistance, and higher signal-to-noise ratios, making them ideal for sensitive detection methods like chemiluminescence.[3][4] The durability of this compound® membranes also allows for multiple rounds of stripping and reprobing.[5][6]

Choosing the Right this compound® Membrane

Selecting the appropriate membrane is critical for optimal results. The choice depends on the molecular weight of the target protein and the specific application. This compound® offers a range of PVDF membranes tailored to different research needs.

| Membrane Type | Pore Size (µm) | Key Characteristics & Primary Applications |

| This compound®-P | 0.45 | The classic choice for most Western blotting applications with proteins >20 kDa. Compatible with both chemiluminescent and chromogenic detection.[4][5] |

| This compound®-E | 0.45 | The only PVDF membrane that wets in aqueous buffers, eliminating the methanol pre-wetting step. Well-suited for general Western blotting.[5][6][7] |

| This compound®-PSQ | 0.2 | Ideal for proteins with low molecular weights (<20 kDa) due to its smaller pore size, which provides higher binding capacity and retention.[1][5][6] |

| This compound®-FL | 0.45 | Specifically developed for fluorescence-based detection, offering very low background fluorescence. It is also compatible with chemiluminescent detection.[1][5][6] |

The Principle of Chemiluminescent Detection

Chemiluminescent detection relies on an enzyme-catalyzed reaction that produces light.[8] In the most common system, Horseradish Peroxidase (HRP), conjugated to a secondary antibody, catalyzes the oxidation of luminol in the presence of a peroxide solution.[8][9] As the oxidized luminol decays to its ground state, it emits light, which can be captured by X-ray film or a digital imaging system.[8][10]

Caption: The HRP enzyme on the secondary antibody catalyzes the oxidation of luminol to produce light.

Selecting the Appropriate this compound® HRP Substrate

The choice of HRP substrate affects the sensitivity and duration of the chemiluminescent signal. This compound® offers a range of substrates to detect proteins of varying abundance.

| This compound® HRP Substrate | Sensitivity | Signal Duration | Ideal For |

| Classico | ⚫ | ~30 minutes | High to medium abundance proteins. |

| Crescendo | ⚫⚫ | > 1 hour | Medium to low abundance proteins. |

| Forte | ⚫⚫⚫ | > 1 hour | Medium to low abundance proteins. |

| Western | ⚫⚫⚫ | At least 2 hours[8] | High sensitivity detection for low abundance proteins.[8] |

| Ultra | ⚫⚫⚫⚫⚫ | > 1 hour | Highest sensitivity for very low abundance proteins.[5] |

Sensitivity levels are represented qualitatively for comparison.

Detailed Experimental Protocols

This section outlines a standard protocol for chemiluminescent Western blotting using this compound® PVDF membranes. Optimization of antibody concentrations, blocking conditions, and incubation times may be necessary.[3][11]

General Workflow

The overall process involves several key stages, from gel electrophoresis to signal detection.

Caption: Standard workflow for performing a chemiluminescent Western blot.

Step-by-Step Methodology

1. Membrane Preparation (Activation)

-

Cut the this compound® membrane to the size of the gel.

-

For most this compound® PVDF membranes (e.g., this compound®-P, -PSQ, -FL), pre-wet the membrane by immersing it in 100% methanol for 15-30 seconds until it becomes translucent.[3][4] (Note: This step is not required for this compound®-E membranes).[5][7]

-

Rinse the membrane in deionized water for 1-2 minutes to remove the methanol.[4]

-

Equilibrate the membrane in transfer buffer for at least 5 minutes.[4]

2. Protein Transfer

-

Separate protein samples via SDS-PAGE.

-

Assemble the transfer stack (filter paper, gel, membrane, filter paper) according to the transfer system manufacturer's instructions (e.g., tank or semi-dry).[3]

-

Ensure no air bubbles are trapped between the gel and the membrane.[4]

-

Perform electrophoretic transfer. Transfer conditions (voltage, time) should be optimized based on the protein size and gel thickness.

3. Blocking

-

After transfer, wash the membrane briefly with deionized water and then with a wash buffer (e.g., TBS-T or PBS-T).[3]

-

Incubate the membrane in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBS-T) for 1 hour at room temperature with gentle agitation.[8][11] This step is crucial to prevent nonspecific antibody binding.

4. Primary Antibody Incubation

-

Dilute the primary antibody in blocking buffer or wash buffer to its optimal concentration.

-

Incubate the membrane with the primary antibody solution for at least 1 hour at room temperature or overnight at 4°C with gentle agitation.[8][9]

5. Washing

-

Remove the primary antibody solution.

-

Wash the membrane a minimum of three times for 5-10 minutes each with a sufficient volume of wash buffer (e.g., TBS-T) to remove unbound primary antibody.[8] Increasing the number or duration of washes can help reduce background.[11]

6. Secondary Antibody Incubation

-

Dilute the HRP-conjugated secondary antibody in blocking buffer or wash buffer.

-

Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.[8]

7. Final Washing

-

Remove the secondary antibody solution.

-

Repeat the washing steps as described in step 5. Thorough washing is critical to minimize background signal.[12]

8. Chemiluminescent Detection

-

Prepare the this compound® HRP substrate working solution by mixing the components according to the product's user guide (e.g., for this compound Western HRP Substrate, mix equal volumes of Luminol and Peroxide solutions).[8]

-

Drain excess wash buffer from the membrane.

-

Incubate the blot with the substrate solution for 2-5 minutes. Ensure the entire surface is covered.[8]

9. Signal Imaging

-

Drain the excess substrate from the membrane.

-

Place the membrane in a plastic wrap or sheet protector, carefully removing any air bubbles.[8]

-

Expose the blot to X-ray film or capture the signal using a CCD camera-based digital imager. Exposure times will vary depending on signal intensity; an initial 30-second exposure is often recommended.[8]

Troubleshooting Guide

Even with a robust protocol, issues can arise. This table addresses common problems encountered during chemiluminescent Western blotting.

| Problem | Possible Cause(s) | Recommended Solution(s) |

| Weak or No Signal | Inefficient Protein Transfer: | Confirm transfer efficiency by staining the membrane with Ponceau S or the gel with Coomassie Blue.[11] Optimize transfer time and/or voltage.[11] |

| Low Antigen Concentration: | Load more protein onto the gel.[8] | |

| Suboptimal Antibody Concentration: | Increase primary or secondary antibody concentration.[11] Incubate overnight at 4°C.[11] | |

| Inactive HRP Enzyme: | Do not use sodium azide in buffers, as it inhibits HRP.[8] Ensure antibodies and substrates are stored correctly and are not expired.[11] | |

| High Background | Insufficient Blocking: | Increase blocking time to at least 1 hour or perform overnight at 4°C.[11] Optimize the blocking agent (e.g., switch from milk to BSA). |

| High Antibody Concentration: | Decrease the concentration of primary and/or secondary antibodies.[11] | |

| Inadequate Washing: | Increase the number and/or duration of wash steps.[10][11] Ensure Tween-20 concentration is optimal (0.05-0.1%).[4] | |

| Membrane Dried Out: | Ensure the membrane remains wet during all incubation and wash steps.[11] | |

| Black Dots or Speckles | Aggregated Secondary Antibody: | Filter the secondary antibody solution before use. |

| Contaminated Buffers or Equipment: | Use fresh, filtered buffers and clean incubation trays.[11] | |

| White (Negative) Bands | Excessive Signal (Substrate Burnout): | This occurs when the HRP enzyme rapidly consumes all local substrate, leading to signal exhaustion before detection. Reduce the amount of antigen loaded or dilute the primary/secondary antibodies.[11] Use a less sensitive substrate. Reduce exposure time.[11] |

References

- 1. fishersci.com [fishersci.com]

- 2. researchgate.net [researchgate.net]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. 101.200.202.226 [101.200.202.226]

- 5. This compound® Tools for Western Blotting [sigmaaldrich.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. licorbio.com [licorbio.com]

- 11. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

A Technical Guide to Staining Proteins on Immobilon® PVDF Membranes

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the compatibility of Immobilon® Polyvinylidene Fluoride (PVDF) membranes with a variety of commonly used protein staining methods. This document details the principles of different staining techniques, provides structured experimental protocols, and presents quantitative data to facilitate the selection of the most appropriate staining method for your research needs.

Introduction to this compound® Membranes

This compound® PVDF membranes are a widely used solid support for the immobilization of proteins during Western blotting and other related techniques. Their high protein binding capacity, mechanical strength, and chemical resistance make them suitable for a range of applications, from basic research to drug development.[1] Different types of this compound® membranes are available, each optimized for specific applications:

-

This compound®-P: A general-purpose membrane with a 0.45 µm pore size, suitable for most Western blotting applications, particularly for proteins greater than 20 kDa. It offers excellent protein retention and is compatible with a wide array of staining and detection methods.[2]

-

This compound®-PSQ: With a smaller pore size of 0.2 µm, this membrane is ideal for the blotting of low molecular weight proteins (<20 kDa) and for applications requiring high protein retention, such as protein sequencing.[1]

-

This compound®-FL: Specifically designed for fluorescence-based detection methods, this membrane has low background fluorescence across a broad spectrum of excitation and emission wavelengths, enhancing the sensitivity of fluorescent immunoassays.[3]

-

This compound®-E: This unique PVDF membrane is wettable in aqueous buffers, eliminating the need for a methanol pre-wetting step and simplifying the Western blotting workflow.[4]

Compatibility and Sensitivity of Staining Methods

The choice of staining method depends on several factors, including the desired sensitivity, the reversibility of the stain, and its compatibility with downstream applications such as mass spectrometry or immunodetection. The following tables summarize the compatibility and sensitivity of various common staining methods with this compound® PVDF membranes.

Table 1: General Staining Method Compatibility with this compound® Membranes

| Staining Method | This compound®-P | This compound®-PSQ | This compound®-FL | This compound®-E | Reversibility | Downstream Compatibility |

| Ponceau S | Yes | Yes | Yes | Yes[4] | Reversible[5][6] | Immunodetection[5], Mass Spectrometry |

| Amido Black | Yes | Yes | Yes | Yes[4] | Irreversible[7] | Protein Sequencing[8] |

| Coomassie Brilliant Blue | Yes | Yes | Yes | Yes[4] | Irreversible (generally)[7] | Protein Sequencing (with caution)[8] |

| SYPRO Ruby | Yes[2] | Yes[8] | Yes[9] | Yes[4] | Irreversible (stain remains)[9] | Immunodetection[9], Mass Spectrometry[9], Edman Sequencing[9] |

| MemCode™ | Yes | Yes | Yes | Yes | Reversible[8][10] | Immunodetection[8][10], N-terminal Sequencing[10] |

| Colloidal Gold | Yes | Yes | Yes | Yes[4] | Irreversible | - |

| India Ink | Yes | Yes | Yes | Yes[4] | Irreversible | - |

Table 2: Quantitative Comparison of Staining Sensitivities on PVDF Membranes

| Staining Method | Limit of Detection (LOD) | Key Features |

| Ponceau S | ~200 ng/band[8] | Rapid, easily reversible, ideal for verifying transfer efficiency.[8] |

| Amido Black | ~50 ng/band[8] | Fast staining, suitable for protein sequencing due to mild conditions.[8] |

| Coomassie Brilliant Blue R-250 | ~50 ng/band[8] | Similar sensitivity to Amido Black.[8] Not recommended for nitrocellulose due to high organic solvent concentrations.[8] |

| MemCode™ Reversible Stain | ~25 ng/band[8] | More sensitive than Ponceau S, completely reversible.[8][10] |

| SYPRO Ruby Protein Blot Stain | 2 - 8 ng/band[8][9] | Highly sensitive fluorescent stain, compatible with downstream analysis without covalent modification of proteins.[9] Approximately 25 times more sensitive than Amido Black and Coomassie Brilliant Blue, and 50-60 times more sensitive than Ponceau S.[9] |

Experimental Protocols

Detailed methodologies for key staining procedures on this compound® PVDF membranes are provided below. Note: Always handle membranes with forceps to avoid contamination.[8] Unless otherwise specified, all steps should be performed with gentle agitation on an orbital shaker.

Protocol 1: Ponceau S Staining (Reversible)

This rapid and reversible staining method is ideal for confirming successful protein transfer before proceeding with immunodetection.

Materials:

-

Ponceau S Staining Solution (e.g., 0.1% (w/v) Ponceau S in 5% (v/v) acetic acid)

-

Deionized Water

-

Destaining Solution (e.g., 0.1 M NaOH or TBST)[5]

Procedure:

-

Following protein transfer, wash the PVDF membrane in deionized water three times for one minute each to remove transfer buffer.[5]

-

Immerse the membrane completely in Ponceau S Staining Solution and incubate for 5-15 minutes at room temperature.[5][11]

-

Wash the membrane with deionized water for 30-90 seconds, or until protein bands are clearly visible against a faint background.[5] Avoid pouring water directly onto the membrane surface.[5]

-

Image the membrane to document transfer efficiency.

-

To destain, wash the membrane with 0.1 M NaOH for 1-2 minutes or with multiple changes of TBST for 5-10 minutes each until the red stain is completely gone.[5][11]

-

Rinse the membrane thoroughly with deionized water before proceeding to the blocking step for immunodetection.

Protocol 2: Coomassie Brilliant Blue R-250 Staining (Irreversible)

A common method for visualizing total protein on a membrane, offering good sensitivity.

Materials:

-

Methanol (100%)

-

Deionized Water

-

Coomassie Staining Solution (e.g., 0.1% Coomassie Blue R-250, 45% Methanol, 10% Acetic Acid)[12]

-

Destaining Solution (e.g., 45% Methanol, 10% Acetic Acid)[12]

Procedure:

-

If the PVDF membrane has dried after transfer, briefly re-wet it with 100% methanol.[12]

-

Wash the membrane twice with deionized water for 2 minutes each time.[12]

-

Incubate the membrane in Coomassie Staining Solution for approximately 2 minutes.[12] Shorter staining times (15-30 seconds) can also be effective and may reduce background.[13][14]

-

Transfer the membrane to the Destaining Solution and wash for two 5-minute intervals.[12]

-

Wash the membrane three times with deionized water for 5 minutes each.[12]

-

Allow the membrane to air dry.

Caution: The use of acetic acid in staining and destaining solutions may lead to some protein extraction from the membrane. For applications like N-terminal sequencing where maximizing protein yield is critical, omitting acetic acid is recommended.[8]

Protocol 3: Amido Black Staining (Irreversible)

A rapid and sensitive method for staining proteins, often preferred for samples intended for protein sequencing.[8]

Materials:

-

Amido Black Staining Solution (e.g., 0.1% Amido Black in 25% Isopropanol, 10% Acetic Acid)[7]

-

Destaining Solution (e.g., 25% Isopropanol, 10% Acetic Acid)[7]

-

Deionized Water

Procedure:

-

Wash the membrane with deionized water three times for 5 minutes each.[8]

-

Incubate the membrane in Amido Black Staining Solution for 1 minute. Longer staining times may increase background.[8]

-

Destain the membrane with the Destaining Solution twice for 1 minute each.[8]

-